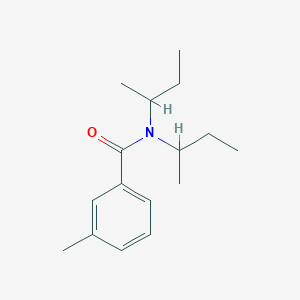

3-methyl-N,N-di-sec.butyl-benzamide

Description

Properties

Molecular Formula |

C16H25NO |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

N,N-di(butan-2-yl)-3-methylbenzamide |

InChI |

InChI=1S/C16H25NO/c1-6-13(4)17(14(5)7-2)16(18)15-10-8-9-12(3)11-15/h8-11,13-14H,6-7H2,1-5H3 |

InChI Key |

QNDVOBNGNSTAAK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N(C(C)CC)C(=O)C1=CC=CC(=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds Analyzed :

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Contains a hydroxyl and dimethyl group on the N-alkyl chain.

3,4,5-Trihydroxy-N-alkyl-benzamides (): Feature polar trihydroxy substituents on the benzene ring.

N,N-Diethyl-3-methylbenzamide (DEET) (): A commercial insect repellent with diethyl substituents.

Nitro-substituted benzamides (): Include electron-withdrawing nitro groups on the aromatic ring.

Structural Differences :

- Substituents on Amide Nitrogen :

- Di-sec-butyl groups in the target compound increase steric hindrance compared to diethyl (DEET) or hydroxy/dimethyl groups (). This bulkiness may reduce volatility and alter intermolecular interactions.

- Polar groups (e.g., hydroxyl in ) enhance water solubility, whereas sec-butyl groups prioritize lipophilicity.

- Aromatic Ring Substitution :

Physicochemical Properties

Data Table: Comparative Properties

| Compound | Boiling Point/°C | logP | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 3-Methyl-N,N-di-sec-butyl-benzamide* | ~200–220 (est.) | ~3.5 | 233.36 | 3-methyl, N,N-di-sec-butyl |

| DEET (N,N-Diethyl-3-methylbenzamide) | 160 (19 mmHg) | 2.47 | 191.27 | 3-methyl, N,N-diethyl |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | N/A | ~1.8 | 221.30 | 3-methyl, N-(2-hydroxy-1,1-dimethylethyl) |

| 3,4,5-Trihydroxy-N-sec-butyl-benzamide | N/A | ~0.5 | 255.28 | 3,4,5-trihydroxy, N-sec-butyl |

*Estimated based on DEET data () and substituent effects.

- Lipophilicity : The di-sec-butyl groups in the target compound result in a higher logP (~3.5) compared to DEET (logP 2.47), suggesting greater membrane permeability .

- Boiling Point : Increased molecular weight and steric bulk likely elevate the boiling point relative to DEET.

Spectroscopic and Crystallographic Characterization

Preparation Methods

Synthesis of 3-Methylbenzoyl Chloride

3-Methylbenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF). The reaction proceeds via the formation of a reactive intermediate, yielding 3-methylbenzoyl chloride with high purity. A typical procedure involves refluxing 3-methylbenzoic acid in excess SOCl₂ for 1–2 hours, followed by vacuum distillation to remove residual thionyl chloride.

Key Reaction Conditions :

Amidation with Di-sec.butylamine

The acid chloride is subsequently reacted with di-sec.butylamine in an anhydrous solvent such as tetrahydrofuran (THF) or benzene. Triethylamine (TEA) is often added to scavenge HCl, driving the reaction to completion.

Procedure :

-

Cooling Phase : The acid chloride is diluted in THF and added dropwise to a stirred solution of di-sec.butylamine and TEA at −5°C under nitrogen.

-

Reaction Progress : The mixture is warmed to room temperature and stirred for 72 hours.

-

Workup : The crude product is washed with water, extracted with ethyl acetate, and purified via vacuum distillation.

Analytical Data :

-

Elemental Analysis : Discrepancies in carbon (64.93% observed vs. 68.19% theoretical) and hydrogen (8.83% observed vs. 8.55% theoretical) suggest minor impurities, likely due to residual solvents.

Alternative Pathways

Ester Aminolysis

Patents describe the aminolysis of methyl esters with amines under basic conditions. For 3-methyl-N,N-di-sec.butyl-benzamide, 3-methylbenzoic acid methyl ester could react with di-sec.butylamine in the presence of sodium hydride or cesium carbonate.

Challenges :

-

Byproduct Formation : Competing hydrolysis of esters reduces yield.

-

Optimization : Requires stoichiometric excess of amine (1:1.2–1:1.5 molar ratio).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Acid Chloride-Mediated | 70–80% | >95% | Moderate | Low |

| Fixed-Bed | 96% | >98% | High | Moderate |

| Ester Aminolysis | 50–60% | 85–90% | Low | High |

Key Insights :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-N,N-di-sec-butyl-benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a two-step process: (1) formation of the 3-methylbenzoyl chloride using thionyl chloride or oxalyl chloride under anhydrous conditions, followed by (2) reaction with di-sec-butylamine in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., sodium carbonate) to neutralize HCl. Reaction optimization includes adjusting stoichiometry (1:1.2 molar ratio of acid chloride to amine), maintaining temperatures below 40°C to minimize side reactions, and using TLC or GC-MS to monitor progress . Hazard analysis for reagents like thionyl chloride (corrosive, toxic) must precede synthesis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H/C NMR (to confirm substitution patterns and sec-butyl groups), IR (amide C=O stretch ~1650 cm), and high-resolution mass spectrometry (HRMS) for molecular ion verification.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Disorder in sec-butyl groups may require higher-resolution data (e.g., synchrotron sources) and thermal ellipsoid analysis via ORTEP-3 .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data caused by conformational disorder in the sec-butyl groups?

- Methodological Answer : Conformational disorder, common in flexible alkyl chains, can be addressed by:

- Data Collection : Cooling crystals to 100 K to reduce thermal motion.

- Refinement : Using SHELXL’s PART instruction to model split positions for disordered atoms, with occupancy factors adjusted via free refinement.

- Validation : Cross-checking hydrogen-bonding networks (e.g., N–H···O interactions) and comparing with analogous structures (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide, which exhibits packing polymorphism due to weak F···F interactions) .

Q. What experimental strategies mitigate low yields during scale-up synthesis?

- Methodological Answer : Low yields often stem from steric hindrance from the sec-butyl groups or hydrolysis of the acid chloride. Solutions include:

- Coupling Reagents : Using DCC/DMAP or HATU for milder amidation.

- Solvent Optimization : Switching to THF or acetonitrile to improve solubility.

- Workflow : Employing continuous flow reactors for precise control of reaction parameters (temperature, mixing) during scale-up .

Q. How can computational methods predict and rationalize the compound’s bioactivity or polymorphism?

- Methodological Answer :

- Polymorphism Prediction : Use Mercury CSD software to analyze packing motifs and lattice energy calculations (e.g., PIXEL method) to identify stable polymorphs.

- Bioactivity Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces, focusing on the amide group’s hydrogen-bonding capacity. Compare with SAR studies of similar N-alkyl benzamides (e.g., 3,4,5-trihydroxy-N-alkyl-benzamides) .

Q. What safety protocols are essential given the mutagenic potential of benzamide derivatives?

- Methodological Answer :

- Risk Assessment : Follow ACS guidelines for handling mutagenic compounds, including Ames II testing (as done for anomeric amides in ).

- Mitigation : Use fume hoods, double-gloving, and closed-system reactors. Quench reactive intermediates (e.g., acid chlorides) with ice-cold sodium bicarbonate before disposal .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions and experimental crystallographic data?

- Methodological Answer :

- Validation : Compare computed (e.g., ConQuest CSD-derived) torsion angles with experimental SCXRD results. Discrepancies may arise from crystal packing forces unaccounted for in gas-phase DFT.

- Refinement : Re-examine data for overlooked disorder or twinning (using PLATON’s TWIN check). For example, positional disorder in 3-fluoro-N-(3-fluorophenyl)benzamide required dual refinement models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.